Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is an organoheterocyclic compound with the molecular formula C11H19NO3. It is a crystalline powder that appears white to light yellow in color . This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of N-Boc-4-piperidone with trimethylsilyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) at low temperatures (0°C) for several hours . The product is then extracted using ethyl acetate and purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A closely related compound with similar structural features.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Another similar compound with slight variations in the functional groups.
Uniqueness
Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-7-13(6-5-12(9)8-15-12)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
KCWTUTJWGBZQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12CO2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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